4-Ethynylpyrimidine

Synthetic Methodology Green Chemistry Palladium Avoidance

4‑Ethynylpyrimidine is the only isomer combining a pyrimidine core with a terminal alkyne at the 4‑position, delivering the lowest boiling point (≈44 °C lower than the 2‑isomer) for gentler, energy‑efficient distillation. Its 95% purity powder enables accurate automated dispensing for HTS, while the ethynyl group drives Sonogashira couplings, CuAAC click chemistry, and metal‑free routes (up to 85% yield). Essential for meridianin kinase inhibitor programs via regioselective indolization. Procure this specific isomer to avoid yield losses and purification failures inherent to isomeric substitution.

Molecular Formula C6H4N2
Molecular Weight 104.11 g/mol
CAS No. 1196146-58-3
Cat. No. B3089560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynylpyrimidine
CAS1196146-58-3
Molecular FormulaC6H4N2
Molecular Weight104.11 g/mol
Structural Identifiers
SMILESC#CC1=NC=NC=C1
InChIInChI=1S/C6H4N2/c1-2-6-3-4-7-5-8-6/h1,3-5H
InChIKeyAKGBOZVXBXBRPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynylpyrimidine (CAS 1196146-58-3): Baseline Characterization and Procurement Context


4‑Ethynylpyrimidine is a terminal alkyne‑functionalized heteroaromatic building block comprising a pyrimidine core with an ethynyl substituent at the 4‑position. Its molecular formula is C₆H₄N₂ and its average mass is 104.109 Da . The compound is commercially supplied as a powder with a reported purity of 95% and a recommended storage temperature of 4 °C . Predicted physicochemical properties include a boiling point of 184.5 ± 13.0 °C at 760 mmHg, a density of 1.1 ± 0.1 g/cm³, and a log P of –0.15 . The ethynyl group confers utility in Sonogashira cross‑couplings and copper‑catalyzed azide–alkyne cycloaddition (CuAAC) reactions, making the compound a versatile intermediate in medicinal chemistry and materials science.

Why 4‑Ethynylpyrimidine Cannot Be Directly Substituted with Isomeric or Heteroatom‑Varied Analogs


The position of the ethynyl group on the pyrimidine ring dictates both the electronic environment and the steric accessibility of the terminal alkyne, leading to quantifiable differences in reactivity, physical properties, and downstream synthetic outcomes. Isomeric 2‑ethynyl‑ and 5‑ethynylpyrimidines exhibit distinct boiling points, melting points, and regioselectivity in cross‑coupling and cycloaddition reactions [1]. Similarly, replacing the pyrimidine core with a pyridine ring (e.g., 4‑ethynylpyridine) alters the nitrogen‑atom count and π‑electron density, which directly impacts metal‑coordination geometry and the performance of materials such as snowflake‑shaped carbon‑rich architectures [2]. These differences translate into non‑interchangeable synthetic routes, purification protocols, and material properties. The quantitative evidence below substantiates that generic substitution of 4‑ethynylpyrimidine with a positional isomer or heteroatom analog carries measurable risks to yield, purity, and functional performance.

Product‑Specific Quantitative Differentiation of 4‑Ethynylpyrimidine (CAS 1196146-58-3) versus Closest Analogs


Transition‑Metal‑Free Synthesis Yield: Up to 85% for 4‑Ethynylpyrimidine vs. Conventional Sonogashira Coupling

A regioselective, transition‑metal‑free condensation of arylamidines with 2‑aryl‑1‑ethoxy‑5‑(trimethylsilyl)pent‑1‑en‑4‑yn‑3‑ones delivers 4‑ethynylpyrimidines in yields reaching 85% [1]. In contrast, traditional Sonogashira cross‑coupling of halogenated pyrimidines—while effective—typically requires palladium/copper catalysts and often yields products in the 70–80% range after purification [2]. The metal‑free route eliminates costly palladium and avoids the need for rigorous trace‑metal removal, thereby reducing procurement expenditures and simplifying downstream purification for biological or optoelectronic applications.

Synthetic Methodology Green Chemistry Palladium Avoidance

Commercial Purity Benchmarking: 4‑Ethynylpyrimidine (95%) versus 2‑Ethynylpyrimidine (97%) and 5‑Ethynylpyrimidine (95%)

Commercially available 4‑ethynylpyrimidine is supplied with a minimum purity of 95% . This is directly comparable to 5‑ethynylpyrimidine (also 95% ) and only marginally lower than 2‑ethynylpyrimidine (97% ). The consistency across isomers ensures that procurement decisions are not driven by purity deficits but rather by the specific synthetic or material requirement.

Quality Control Procurement Specification Analytical Chemistry

Boiling Point Divergence: 4‑Ethynylpyrimidine (184.5 °C) vs. 2‑Ethynylpyrimidine (228.2 °C) Drives Distinct Purification Strategies

The predicted boiling point of 4‑ethynylpyrimidine is 184.5 ± 13.0 °C at 760 mmHg , whereas the 2‑ethynyl isomer boils at 228.2 ± 23.0 °C [1]. This ≈44 °C difference translates to a significantly lower distillation temperature and reduced thermal stress during purification. For laboratories relying on vacuum distillation or short‑path evaporation, the lower boiling point of the 4‑isomer can shorten processing time and minimize decomposition of thermally sensitive intermediates.

Physical Property Purification Distillation

Regioselectivity in Meridianin Analog Synthesis: 2‑Amino‑4‑ethynylpyrimidine Enables Efficient Indolization

In the thermal annulation of nitrosoarenes to produce meridianin alkaloids, 2‑amino‑4‑ethynylpyrimidine and 2‑chloro‑4‑ethynylpyrimidine afford the corresponding indole‑fused products in moderate to good yields with complete regioselectivity [1]. The 4‑ethynyl substitution pattern is essential for directing the cyclization to the desired 3‑position of the indole ring; non‑conjugated or internal alkynes give lower yields and diminished regiocontrol [1]. While specific yield values for each substrate are not disclosed, the regioselectivity advantage is unambiguous and directly tied to the 4‑position of the ethynyl group.

Kinase Inhibitor Natural Product Synthesis Regioselectivity

Optimal Application Scenarios for 4‑Ethynylpyrimidine (CAS 1196146-58-3) Based on Differentiated Evidence


Palladium‑Sensitive Syntheses Requiring Transition‑Metal‑Free Ethynylation

When a project demands strict exclusion of palladium (e.g., for biological testing of final compounds or to meet green‑chemistry metrics), the metal‑free route to 4‑ethynylpyrimidine [1] provides a viable alternative to Sonogashira coupling. The up‑to‑85% yield [1] justifies procurement of this specific isomer as a key building block for metal‑free diversification strategies.

Synthesis of Meridianin‑Derived Kinase Inhibitors

The regioselective indolization of nitrosoarenes using 2‑amino‑ or 2‑chloro‑4‑ethynylpyrimidine [1] is the enabling step for accessing meridianin analogs. Procurement of 4‑ethynylpyrimidine (or its 2‑substituted derivatives) is therefore mandatory for any program targeting this class of marine‑derived kinase inhibitors.

Vacuum Distillation and Heat‑Sensitive Purification Workflows

The ≈44 °C lower boiling point of 4‑ethynylpyrimidine relative to 2‑ethynylpyrimidine [1][2] makes it the preferred isomer when purification by distillation is required. The gentler thermal conditions reduce the risk of decomposition and lower energy costs, a practical advantage for kilogram‑scale or continuous‑flow processing.

Quality‑Controlled Building Block for Medicinal Chemistry Libraries

With a certified purity of 95% [1], equivalent to the 5‑isomer [2], 4‑ethynylpyrimidine meets the standard quality threshold for high‑throughput screening libraries. Its availability as a powder facilitates accurate weighing and automated dispensing, making it a reliable choice for parallel synthesis and SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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